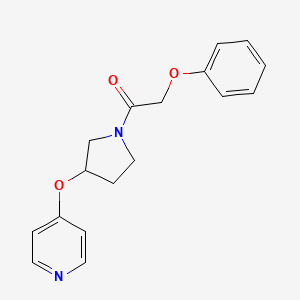

2-苯氧基-1-(3-(吡啶-4-氧基)吡咯烷-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

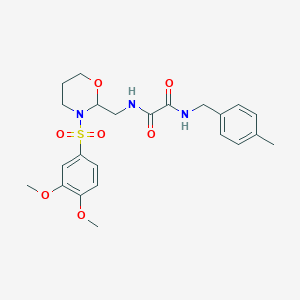

This compound is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring, both of which are common structures in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyridine rings, as well as the phenoxy and ethanone groups, would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The pyrrolidine and pyridine rings might be involved in reactions with electrophiles or nucleophiles, while the phenoxy and ethanone groups could potentially undergo a variety of organic reactions .科学研究应用

腐蚀抑制

2-苯氧基-1-(3-(吡啶-4-氧基)吡咯烷-1-基)乙酮作为席夫碱化合物的一部分,已被评估其缓蚀效率。在一项专注于席夫碱作为盐酸中碳钢缓蚀剂的研究中,发现这些化合物表现出显着的抑制效率,充当混合(阴极/阳极)抑制剂。其有效性归因于它们的化学结构,表明在保护金属免受腐蚀方面具有潜在应用 (Hegazy 等人,2012)。

电化学还原

另一项研究探索了使用吡咯单体进行有机分子的立体选择性电还原。该研究利用由手性吡咯单体合成的聚(吡咯)作为前手性分子(如 4-甲基苯甲酮和苯乙酮)电化学还原的不对称诱导剂。所得醇实现了高达 17% 的旋光纯度,证明了该化合物在对映选择性电化学过程中的潜力 (Schwientek 等人,1999)。

PHA 的生物合成和回收

2-苯氧基-1-(3-(吡啶-4-氧基)吡咯烷-1-基)乙酮相关化合物已因其在使用代谢工程的大肠杆菌生物合成和回收中链聚羟基链烷酸酯 (PHA) 中的作用而受到研究。该研究证明了使用 2-烯酸作为 PHA 生物合成和后续回收的可循环碳源的可行性,为可持续生物塑料的开发做出了贡献 (Sato 等人,2012)。

作用机制

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with a variety of biological targets . For instance, some pyrrolidine derivatives have been reported to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Mode of Action

It’s worth noting that the pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the potential inhibitory activity against collagen prolyl-4-hydroxylase , it’s plausible that this compound could impact collagen biosynthesis and related pathways.

Result of Action

Based on the potential inhibitory activity against collagen prolyl-4-hydroxylase , it’s possible that this compound could influence collagen biosynthesis and potentially impact cellular structure and function.

安全和危害

未来方向

属性

IUPAC Name |

2-phenoxy-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-17(13-21-14-4-2-1-3-5-14)19-11-8-16(12-19)22-15-6-9-18-10-7-15/h1-7,9-10,16H,8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPBNGCHNITUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)

![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)